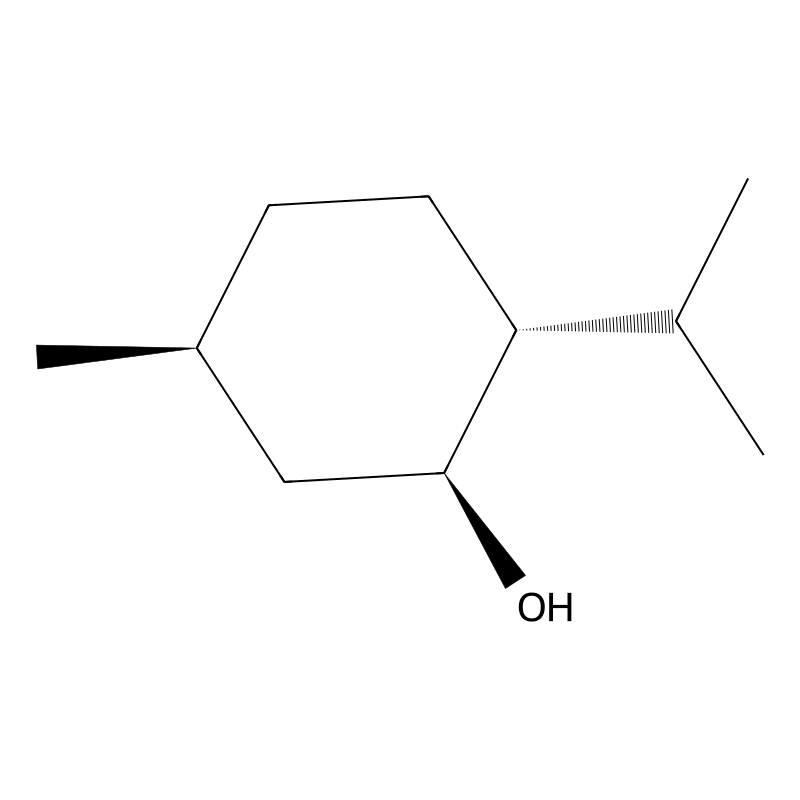

(+)-Menthol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

very soluble in alcohol and volatile oils; slightly soluble in wate

Synonyms

Canonical SMILES

Isomeric SMILES

basic pharmacological properties of (+)-menthol

Core Pharmacological Properties of Menthol

The table below summarizes the key molecular targets and associated effects of menthol, based on the gathered research. Please note that these findings are primarily attributed to the (-)-menthol isomer.

| Molecular Target | Biological Effect | Postulated Mechanism of Action | Experimental Context (Model) |

|---|---|---|---|

| TRPM8 Receptor [1] [2] [3] | Cooling sensation; Analgesia (Pain Relief) | Agonist; activation induces a cooling sensation and modulates pain pathways [1]. | Preclinical models (in vitro and in vivo) [1]. |

| Voltage-Gated Sodium (Na+) Channels [2] | Local Anesthetic; Analgesia | State-, use-, and voltage-dependent channel blockade, suppressing action potential generation and high-frequency neuronal firing [2]. | Patch-clamp studies on rodent dorsal root ganglion (DRG) neurons and related cell lines [2]. |

| Voltage-Gated Calcium (Ca²⁺) Channels [3] | Smooth Muscle Relaxation (e.g., vasculature, trachea) | Inhibition of calcium influx, leading to reduced contraction [3]. | Studies on isolated rat aortic, mesenteric, and tracheal smooth muscle tissues [3]. |

| Cancer Cell Pathways [1] [4] | Anticancer / Cytotoxic Effects | Activation of TRPM8 leading to altered calcium dynamics; induction of apoptosis via caspase-3; mechanisms not fully elucidated [1] [3] [4]. | In vitro studies on various cancer cell lines (e.g., leukemia, breast cancer) [4]. |

Experimental Analysis of Menthol

For researchers, the accurate quantification of menthol is crucial. The following workflow, based on a published gas chromatography (GC) method for suppositories, can be adapted for analyzing menthol from in vitro experiments [5]. This method was validated as per ICH guidelines.

Workflow for menthol analysis using gas chromatography (GC).

Key Experimental Details (Adapted from [5]):

- Sample Preparation: The sample is extracted with ethanol. An internal standard (thymol) is added to ensure analytical accuracy and precision.

- Chromatographic Conditions:

- Column: VF-624ms (60 m length, 1.8 µm film thickness).

- Oven Program: Initial 90°C (hold 1 min), ramp at 15°C/min to 181°C (hold 3 min).

- Detector: Flame Ionization Detector (FID) at 280°C.

- Carrier Gas: Helium at a constant flow of 5.0 mL/min.

- Validation: This method demonstrated satisfactory system precision (RSD < 2.0%), linearity, accuracy, and robustness [5].

Key Information on (+)-Menthol

While detailed data is scarce, the search results highlight two critical points regarding stereospecificity:

- Cooling and Analgesic Effect: The cooling intensity and analgesic effects are known to be stereo-selective. One study noted that the (-)-enantiomer was active in vivo models, implying that the (+)-isomer likely has a different, and potentially weaker, pharmacological profile [2].

- Local Anesthetic Effect: In contrast to the analgesic effect, the local anesthetic action of menthol was reported to be non-stereoselective, meaning both (-) and (+) isomers were equally active [2]. This suggests that the sodium channel blockade may be a shared mechanism.

References

- 1. and Its Derivatives: Exploring the Medical Application... Menthol [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cellular and Molecular Targets of Menthol Actions [frontiersin.org]

- 3. : Biological Effects and Toxicity | SpringerLink Menthol [link.springer.com]

- 4. Menthol induces extracellular vesicle regulation of ... [sciencedirect.com]

- 5. GC Method Validation for the Analysis of Menthol in ... [pmc.ncbi.nlm.nih.gov]

where is (+)-menthol found in nature

Stereoisomers of Menthol

Menthol has three chiral centers, leading to eight possible stereoisomers [1]. The table below outlines the four primary diastereomers and their characteristics.

| Diastereomer | Primary Natural Source | Relative Abundance & Characteristics |

|---|---|---|

| (-)-Menthol (Levomenthol) | Peppermint (Mentha × piperita), Cornmint (Mentha arvensis) [1] [2] | Predominant natural form; possesses the characteristic strong cooling sensation and minty aroma [1]. |

| (+)-Menthol | - | Extremely rare in nature; not a significant component of mint essential oils. |

| (-)-Neomenthol | Peppermint, Japanese menthol [1] | A minor constituent in some natural sources. |

| (+)-Neomenthol | - | - |

| (-)-Isomenthol | - | - |

| (+)-Isomenthol | - | - |

| (-)-Neoisomenthol | - | - |

| (+)-Neoisomenthol | - | - |

Natural Occurrence and Biosynthesis

The near-exclusive production of (-)-menthol in plants is due to the high stereoselectivity of the biosynthetic enzymes in the mint family's glandular trichomes [3] [2] [4].

The pathway involves eight enzymatic steps, with pulegone reductase (PR) being a key enzyme that determines the stereochemistry of the resulting menthone and, ultimately, menthol [4] [5]. Research shows this enzyme family catalyzes a stereoselective reduction, specifically producing (-)-menthone, the direct precursor to (-)-menthol [5].

Key biosynthetic pathway for (-)-menthol in mint, highlighting stereoselective pulegone reductase (PR) step [3] [4] [5].

Experimental Analysis and Detection

For researchers requiring definitive identification and quantification of this compound, the following analytical approaches are recommended.

1. Sample Preparation and Essential Oil Extraction

- Plant Material: Fresh or dried aerial parts of Mentha species (e.g., M. piperita, M. arvensis), with focus on glandular trichomes [2] [4].

- Extraction Method: Steam distillation is standard for industrial-scale isolation [1] [6]. For analytical purposes, solid-phase microextraction (SPME) or solvent extraction of leaf discs can be used [4].

2. Separation and Quantification of Enantiomers

- Gas Chromatography (GC): The primary tool for essential oil analysis.

- Critical Requirement: Use a chiral stationary phase GC column (e.g., cyclodextrin-based). Achiral columns separate compounds by boiling point/polarity but cannot resolve enantiomers.

- Detection: Couple with Mass Spectrometry (MS) for definitive identification [4].

3. Protocol for Chiral GC-MS Analysis

- Column: Chiral stationary phase (e.g., γ-cyclodextrin).

- Temperature Program: Ramp from 60°C to 220°C at 2°C per minute [4].

- Standards: Use commercially available (-)-menthol and synthetic This compound as reference standards to determine retention times.

- Quantification: Compare peak areas of samples against calibration curves from reference standards.

The search results do not report specific natural sources with high this compound content. Its presence, if any, would be in trace amounts detectable only with chiral analytical methods.

References

- 1. Menthol [en.wikipedia.org]

- 2. Genetic Manipulation of Biosynthetic Pathways in ... [frontiersin.org]

- 3. (-)-Menthol biosynthesis and molecular genetics [pubmed.ncbi.nlm.nih.gov]

- 4. Phytohormonal elicitation triggers oxidative stress ... [nature.com]

- 5. Functional Characterization and Structural Insights Into ... [frontiersin.org]

- 6. Where Does Menthol Come From? Extraction, Processing, ... [elchemy.com]

Application Notes: Synthesis and Production of (+)-Menthol

Introduction

(+)-Menthol, the enantiomer of the naturally prevalent and biologically active (-)-menthol, is a compound of significant interest in chiral research, synthetic chemistry, and the development of analytical standards. Unlike its counterpart, this compound lacks a characteristic minty odor and cooling sensation, making its synthesis a matter of precise stereochemical control rather than commercial flavor or fragrance production [1]. The industrial and laboratory synthesis of menthol has evolved to meet demand through various pathways, primarily focusing on the production of the desired (-)-enantiomer. However, these processes often generate racemic mixtures or isomers from which this compound can be isolated or toward which synthetic routes can be directed. This document details the major synthesis routes, provides experimental protocols for key methods, and outlines standard analytical techniques for verification.

Major Synthesis Pathways and Comparative Analysis

Industrial and research-scale production of menthol can be categorized into several pathways. The table below summarizes the key methods, their starting materials, and their strategic advantages and disadvantages.

Table 1: Comparative Analysis of Major Menthol Synthesis Pathways

| Pathway | Key Starting Material | Key Steps | Strategic Advantages | Key Challenges |

|---|---|---|---|---|

| Natural Isolation [2] | Mint plants (Mentha arvensis) | Steam distillation, crystallization | Yields natural (-)-menthol; clean label appeal. | Land and climate dependent; cannot produce this compound. |

| Takasago Process | Myrcene / Geranial | Isomerization, Stereoselective Hydrogenation | High-yield, industrial-scale production of (-)-menthol. | Proprietary; complex catalysis. |

| Haarmann & Reimer (Symrise) Process [3] | m-Cresol / Thymol | Hydrogenation, Resolution | Well-established industrial process. | Produces racemic mixture; requires resolution. |

| Turpentine Route [4] [5] | 3-Carene (from Crude Sulfate Turpentine) | Hydrogenation, Isomerization, Epoxidation | Uses a renewable by-product from the paper industry; sustainable "green" synthesis. | Requires complex separation of turpentine components. |

| Enzymatic Resolution [6] [1] | Racemic Menthol Esters | Enzymatic Hydrolysis (e.g., using Lipase) | High stereoselectivity; mild reaction conditions; can be engineered for either enantiomer. | Requires racemic substrate; yield limited to 50% for a single enantiomer. |

| One-Pot Synthesis [7] | Citronellal | Cyclization, Hydrogenation | Streamlined process; uses heterogeneous catalysis. | Optimization needed for stereochemical control in a single pot. |

The following workflow diagram illustrates the decision-making process for selecting an appropriate synthesis strategy based on research objectives.

Detailed Experimental Protocols

Protocol: Enzymatic Resolution of Racemic Menthol Using Engineered Burkholderia cepacia Lipase (BCL)

Principle: This protocol describes the kinetic resolution of racemic menthol via enantioselective hydrolysis of its ester derivatives. Engineered BCL mutants demonstrate exceptional stereoselectivity, achieving up to 99.4% enantiomeric excess (e.e.) for the desired L-(-)-menthol, and can be adapted to target the D-(+)-enantiomer [1].

Materials:

- Substrate: Racemic menthyl ester (e.g., menthyl acetate, menthyl 5-phenyl valerate).

- Biocatalyst: Engineered BCL mutant (e.g., MSPER-modified BCL).

- Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.0.

- Organic solvent for extraction: n-Heptane or Diethyl Ether.

- Analytical: Chiral GC or HPLC column.

Procedure:

- Reaction Setup: In a suitable reaction vessel, dissolve the racemic menthyl ester (e.g., 10 mmol) in the phosphate buffer (50 mL). Add the engineered BCL enzyme (100-500 mg). Seal the vessel.

- Hydrolysis: Stir the reaction mixture vigorously at 30-35°C. Monitor the reaction progress by chiral GC/HPLC by withdrawing small aliquots at regular intervals.

- Termination: Once the desired conversion (typically near 50% for kinetic resolution) and enantiomeric excess are achieved, stop the reaction by cooling the mixture in an ice bath.

- Extraction: Extract the reaction mixture with n-heptane (3 x 25 mL). Combine the organic layers.

- Separation:

- The organic phase contains the unhydrolyzed ester, which will be enriched in one enantiomer (e.g., (+)-menthyl ester).

- The aqueous phase contains the hydrolyzed menthol, enriched in the opposite enantiomer (e.g., (-)-menthol).

- Isolation of this compound: To obtain this compound, the unhydrolyzed ester from the organic phase (enriched in (+)-menthyl ester) must be chemically hydrolyzed. Wash the organic phase with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced vacuum. Hydrolyze the resulting residue with a KOH/MeOH solution (1M, 20 mL) under reflux for 2 hours. After work-up and purification, this yields this compound.

- Purification: Purify the crude this compound by recrystallization from a suitable solvent like acetonitrile or n-heptane at low temperatures [8].

Notes:

- The stereoselectivity is highly dependent on the enzyme mutant, ester group, and reaction conditions.

- Surfactant-coating of lipases has been shown to significantly increase activity and conversion rates in organic media [6].

Protocol: Synthesis of Menthol from 3-Carene via a Sustainable Turpentine Route

Principle: This multi-step synthesis transforms 3-carene, a major component of crude sulfate turpentine (a paper industry by-product), into a mixture of menthol isomers. The final product is a racemic mixture from which this compound can be separated [4] [5]. The pathway is illustrated below.

Procedure for Step 1: Hydrogenation of 3-Carene to Dihydro-3-carene

- Charge a high-pressure autoclave with 3-carene (10 g) and a heterogeneous catalyst such as Ni or Pd/C (5% wt).

- Purge the system with hydrogen and pressurize to 5-10 bar H₂.

- Stir the reaction mixture at 80-100°C for 4-6 hours.

- After cooling and releasing pressure, filter the reaction mixture to remove the catalyst.

- Concentrate the filtrate under reduced pressure to obtain dihydro-3-carene as a colorless liquid (Yield: >90%).

Procedure for Final Step: Hydrogenation of Menthene Epoxides to Menthol

- Dissolve the mixture of menthene epoxides (5 g) in a suitable solvent (e.g., ethanol, 30 mL).

- Add a hydrogenation catalyst (e.g., Raney Nickel, 0.5 g).

- Conduct hydrogenation in an autoclave at 50-80°C and 20-50 bar H₂ pressure for 8-12 hours.

- Filter off the catalyst and concentrate the solution.

- The resulting solid is a racemic mixture of menthol isomers. Separation and Isolation: The (+)- and (-)-menthol can be separated from the isomer mixture using established industrial methods such as repeated crystallization or selective complexation [4] [5]. The reported yield for this final step is approximately 65%.

Analytical Methods for Verification

Table 2: Key Analytical Methods for Menthol Characterization

| Parameter | Method | Specifications / Acceptance Criteria |

|---|---|---|

| Purity & Identity | GC-MS, GC-FID | Comparison of retention time and mass spectrum with an authentic standard. Purity >99%. |

| Enantiomeric Purity (e.e.) | Chiral Gas Chromatography (GC) | Use a chiral stationary phase column (e.g., γ-cyclodextrin). Calculate e.e. from peak areas: e.e. (%) = ([R] - [S]) / ([R] + [S]) * 100 |

| Melting Point | Capillary Melting Point Apparatus | Pure this compound: 41-44°C [3]. A broad or depressed range indicates impurities. |

| Specific Rotation | Polarimetry | For a solution in ethanol. Specific rotation is a key identifier for enantiomeric form. |

| Structural Confirmation | NMR Spectroscopy (¹H, ¹³C) | Compare chemical shifts and coupling constants with literature data. |

Conclusion

The synthesis of this compound is intrinsically linked to the advanced control of stereochemistry in menthol production. While industrial processes are optimized for the (-)-enantiomer, methods like enzymatic resolution and synthesis from turpentine provide viable and increasingly sustainable pathways to access the (+)-enantiomer. The enzymatic approach offers superior stereoselectivity under mild conditions, whereas the turpentine route valorizes an industrial by-product, aligning with green chemistry principles. The choice of method depends on the specific research goals, including the required purity, scale, and considerations of sustainability.

References

- 1. Successful Development of Enzymes for High-Purity L- Menthol ... [aist.go.jp]

- 2. Where Does Menthol Come From? Extraction, Processing, ... [elchemy.com]

- 3. Menthol Production Cost Analysis Reports 2025 [procurementresource.com]

- 4. From Turpentine to (-)-Menthol: A New Approach [pubmed.ncbi.nlm.nih.gov]

- 5. Sustainable menthol from a by-product of the paper industry [chemeurope.com]

- 6. [27] Optical resolution of dl-menthol by entrapped ... [sciencedirect.com]

- 7. Highly selective sustainable one-pot menthol synthesis ... [sciencedirect.com]

- 8. US7459587B2 - Process for purifying menthol [patents.google.com]

analytical methods for quantifying (+)-menthol

Analytical Methods at a Glance

The choice of method depends on your analytical goals, such as required sensitivity, sample matrix, and available instrumentation.

| Method | Key Application Context | Sample Preparation Summary | Key Performance Data | Reference |

|---|

| GC-FID with AQbD [1] | Pharmaceutical raw materials, finished products | Dissolve menthol & internal standard (thymol) in chloroform [1]. | LOD/LOQ: Based on calibration curve. Precision (RSD): < 5% [1]. | [1] | | GC-MS with SPME [2] | Biological fluids (e.g., human urine) | Use SPME headspace sampling; for total menthol, hydrolyze with β-glucuronidase/sulfatase [2]. | LOD: 0.0017 μg/mL. Linear Range: 0.002–0.5 μg/mL (free), 0.01–10 μg/mL (total). Precision (RSD): 7.6% [2]. | [2] | | HPLC-RI [3] | Syrup formulations, products with no UV chromophore | Simple dilution and filtration in water:methanol (20:80) [3]. | LOD/LOQ: Per ICH guidelines. Accuracy (% Recovery): ~100.4%. Precision (RSD): 0.40% [3]. | [3] | | GC-FID (Suppository) [4] | Complex matrices (e.g., suppositories) | Dissolve smashed sample in THF, add thymol (IS), filter [4]. | LOD/LOQ: Calculated from SD/slope. Precision (RSD): < 2.0% [4]. | [4] | | ATR-FTIR & Chemometrics [5] | Essential oil authenticity, adulteration screening | Minimal preparation; place liquid sample on ATR crystal [5]. | N/A for direct quantification; used with PLSR/PCR models for prediction [5]. | [5] |

Detailed Application Notes & Protocols

Protocol 1: GC-FID Quantification Applying Analytical Quality by Design (AQbD)

This protocol, based on a 2025 study, is ideal for developing a robust and regulatory-compliant method for pharmaceutical quality control [1].

1. Principle & Scope This method uses Gas Chromatography with a Flame Ionization Detector (GC-FID) to separate and quantify menthol. The Analytical Quality by Design (AQbD) approach systematically develops the method by understanding the impact of critical process parameters, ensuring robustness throughout its lifecycle [1].

2. Experimental Protocol

Instrumentation: Gas Chromatograph (e.g., Thermo Scientific Trace 1310 GC) with FID and an autosampler. Column: SH-I-5Sil MS (30 m length, 0.25 µm film thickness) or equivalent [1].

Reagents: Menthol (Analytical Standard, ~99% purity), Thymol (Internal Standard, >98.5%), Chloroform (HPLC/GC grade) [1].

Chromatographic Conditions:

- Detector Temperature: 250°C

- Injector Temperature: 280°C

- Split Ratio: 50

- Injection Volume: 10 µL

- Oven Temperature & Flow Rate: Optimized via AQbD (e.g., factorial design across 85-200°C and 0.4-1.0 mL/min) [1].

Sample Preparation:

- Standard Solution: Accurately weigh 24.0 mg of menthol and 38.0 mg of thymol. Transfer to a 10.0 mL volumetric flask and dilute to volume with chloroform [1].

AQbD Workflow: The following workflow outlines the key stages of the Analytical Quality by Design process used to develop this robust GC-FID method [1].

Method Validation: The optimized method must be validated per ICH Q2(R2) guidelines [1].

- System Suitability: Five replicate injections; resolution ≥1.5, tailing factor <2.0, RSD of peak area ratio <5.0% [1].

- Linearity: Minimum of six calibration standards. The correlation coefficient (R²) should be ≥0.998 [4].

- Accuracy & Precision: Determine via recovery studies (accuracy 95-105%) and repeated injections (precision RSD <5.0%) [1] [3].

Protocol 2: GC-MS Analysis of Menthol in Human Urine

This protocol is designed for high-sensitivity quantification of menthol and its metabolites in biological matrices [2].

1. Principle & Scope This method uses Headspace Solid-Phase Microextraction (HS-SPME) for clean-up and preconcentration, coupled with GC-MS for separation and detection. It allows for the separate quantification of free (unconjugated) and total menthol in urine [2].

2. Experimental Protocol

Instrumentation: GC/MS system equipped with an autosampler capable of HS-SPME. Column: standard non-polar or mid-polar GC capillary column [2].

Reagents: L(-)-menthol (99.7%), Menthol-d4 (Internal Standard), β-D-glucuronidase/sulfatase (from Helix pomatia), Trisodium citrate buffer (0.1 M, pH 5.0) [2].

Sample Preparation:

- For Free Menthol: Pipette 100 µL of urine into an SPME vial. Add 100 µL of citrate buffer and 50 µL of menthol-d4 IS solution (e.g., 5 µg/mL). Seal the vial [2].

- For Total Menthol: Replace the citrate buffer with 100 µL of an enzyme solution (β-glucuronidase in buffer, 3 mg/mL). Incubate at 37°C for 24 hours for deconjugation [2].

HS-SPME & GC-MS Analysis: The process for analyzing both free and total menthol in urine samples involves parallel preparation paths that converge at the GC-MS analysis stage [2].

- SPME Conditions: Use a suitable fiber (e.g., DVB/CAR/PDMS). Equilibrate sample at an optimized temperature (e.g., 50°C) for a set time before extraction to avoid carryover [2].

- GC-MS Conditions: Use a temperature program (e.g., initial hold at 90°C, ramp to 181°C). Monitor selective ions for menthol and the deuterated internal standard for quantification [2] [4].

Key Considerations for Method Selection

- GC vs. HPLC: GC is generally preferred for menthol due to its volatility, offering superior sensitivity and resolution [2] [4]. HPLC with a Refractive Index (RI) detector is a viable alternative for simple formulations where GC is unavailable, though it may be less sensitive [3].

- Internal Standard: Using an internal standard like thymol or menthol-d4 is critical for achieving high precision, especially in complex samples, as it corrects for sample loss and instrument variability [1] [2] [4].

- Biological Samples: For urine or plasma, enzymatic hydrolysis is necessary to measure total menthol exposure (free + conjugated forms). The use of a stable isotope-labeled IS (e.g., menthol-d4) is highly recommended for MS detection to compensate for matrix effects [2].

I hope these detailed application notes and protocols assist in your research and method development. Should your work require a specific focus on method validation, stability studies, or analysis in other complex matrices, please feel free to ask.

References

- 1. of Quantification by Chromatography Applying Menthol ... Analytical [researchsquare.com]

- 2. Quantitative Analysis of Menthol in Human Urine Using ... [pmc.ncbi.nlm.nih.gov]

- 3. Sensitive and selective method for the analysis of menthol ... [pmc.ncbi.nlm.nih.gov]

- 4. GC Method Validation for the Analysis of Menthol in ... [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Screening of Mentha spicata Essential Oil and L ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for the Separation of (+)-Menthol from Its Stereoisomers

Introduction

Menthol (2-isopropyl-5-methylcyclohexanol) is a cyclic monoterpene alcohol containing three chiral centers, leading to the existence of eight stereoisomers: four pairs of enantiomers—(±)-menthol, (±)-neomenthol, (±)-isomenthol, and (±)-neoisomenthol [1]. Among these, the (1R,3R,4S)-(−)-menthol (commonly referred to as l-menthol) isomer possesses the most desirable sensory characteristics, including a pronounced minty aroma and cooling sensation [2] [3]. Its enantiomer, (1S,3S,4R)-(+)-menthol (d-menthol), and the other isomers often exhibit less desirable sensory profiles, sometimes featuring musty, herbal, or earthy off-notes [3] [1]. This application note details robust methodologies for the precise separation and analysis of (+)-menthol from complex isomeric mixtures to meet the stringent quality requirements of pharmaceutical, flavor, and fragrance industries.

Separation Techniques and Methodologies

Chromatographic Separation Methods

2.1.1 Reverse-Phase HPLC with Pre-Column Derivatization

Principle: This indirect enantiomeric resolution approach involves converting menthol enantiomers into diastereomeric derivatives using a chiral derivatizing agent, followed by separation on a conventional reverse-phase C18 column [2].

Protocol:

- Derivatization Reaction:

- Weigh approximately 10 mg of racemic menthol mixture.

- Add 1.2 equivalents of (R)-α-hydroxy-4-methylbenzeneacetic acid as the chiral derivatizing agent.

- Use N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane to catalyze the esterification reaction.

- Stir the reaction mixture at room temperature for 6-12 hours under an inert atmosphere [2] [4].

- Purification: Wash the reaction mixture with saturated sodium bicarbonate solution followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure [2].

- HPLC Analysis:

- Column: Conventional C18 column (e.g., 250 × 4.6 mm, 5 µm)

- Mobile Phase: Acetonitrile:Water (90:10, v/v)

- Flow Rate: 1.0 mL/min

- Temperature: 25°C

- Detection: UV at 265 nm

- Injection Volume: 10 µL [2]

Typical Performance Data [2]:

- Resolution (Rs): > 1.5 (complete baseline separation)

- Retention Time: L-derivative ~8.2 min, D-derivative ~9.0 min

- Analysis Time: <10 minutes

2.1.2 Two-Chiral-Column Tandem GC-MS

Principle: Connecting two chiral capillary GC columns with complementary selectivity enhances the separation power, enabling the resolution of all eight menthol stereoisomers in a single analytical run [1].

Protocol:

- Sample Preparation: Dilute mint oil or synthetic menthol mixture in an appropriate solvent such as hexane or dichloromethane (1:100 v/v).

- GC-MS Conditions:

- System: GC-MS with tandem chiral columns

- Primary Column: BGB-175 (γ-cyclodextrin stationary phase)

- Secondary Column: Cyclosil-B (β-cyclodextrin stationary phase)

- Carrier Gas: Helium, constant flow mode

- Injection: Split mode (split ratio 50:1), 280°C

- Oven Program: Initial 60°C (hold 1 min), ramp at 2°C/min to 120°C

- Detection: MS in EI mode (m/z range 50-500) [1]

- Identification: Identify (1S,3S,4R)-(+)-menthol by comparison with authentic standard retention times and mass spectra.

Table 1: GC-MS Retention Order and Characteristics of Menthol Isomers [1]

| Isomer | Common Name | Relative Retention | Sensory Profile |

|---|---|---|---|

| (1S,3S,4R)-(+)-Menthol | d-Menthol | Intermediate | Less minty, potential off-notes |

| (1R,3R,4S)-(−)-Menthol | l-Menthol | Close to d-isomer | Strong minty, cooling |

| (1S,3R,4R)-(−)-Neomenthol | l-Neomenthol | Varies | Musty, herbal |

| (1R,3S,4S)-(+)-Neomenthol | d-Neomenthol | Varies | Musty, herbal |

| (1S,3R,4S)-(−)-Isomenthol | l-Isomenthol | Varies | Earthy, less desirable |

| (1R,3S,4R)-(+)-Isomenthol | d-Isomenthol | Varies | Earthy, less desirable |

| (1S,3S,4S)-(−)-Neoisomenthol | l-Neoisomenthol | Varies | Weak minty |

| (1R,3R,4R)-(+)-Neoisomenthol | d-Neoisomenthol | Varies | Weak minty |

Crystallization-Based Resolution

Principle: Industrial-scale separation of menthol enantiomers often employs diastereomeric crystallization using selective esterification with benzoic acid or substituted benzoic acids, followed by seeded crystallization [5] [6].

Protocol:

- Esterification:

- React racemic menthol mixture with 1.0 equivalent of benzoic acid or 4-methylbenzoic acid in the presence of an acid catalyst at elevated temperature (80-120°C) [5].

- Monitor reaction completion by TLC or GC.

- Crystallization Setup:

- Prepare a saturated solution of d,l-menthol benzoate in a suitable solvent (e.g., light petroleum ether, methanol, or acetone) at temperatures slightly above saturation (e.g., 3-5°C) [5].

- Filter the solution through a 0.45 µm filter to remove any particulate matter or crystal seeds.

- Seeded Crystallization:

- Divide the saturated solution into two equal batches.

- Cool both batches to 1-3°C below the saturation temperature to create a supersaturated solution.

- Inoculate one batch with pure d-menthyl benzoate seed crystals and the other with pure l-menthyl benzoate seed crystals [5].

- Maintain gentle agitation and constant temperature for 1-2 hours until crystallization is complete.

- Isolation and Hydrolysis:

- Separate crystals from mother liquor by filtration or centrifugation.

- Wash crystals with cold solvent.

- Hydrolyze the purified d- or l-menthyl benzoate esters by refluxing with alcoholic potassium hydroxide solution [5].

- Extract the resulting menthol enantiomer and purify by recrystallization.

The following workflow diagram illustrates the complete crystallization-based separation process:

Figure 1: Workflow for Crystallization-Based Resolution of Menthol Enantiomers [5]

Analysis and Characterization

Method Validation Parameters

For reliable quantification of this compound, analytical methods must be properly validated. The following table summarizes typical validation parameters for chromatographic methods:

Table 2: Method Validation Parameters for Menthol Analysis [7] [8]

| Validation Parameter | HPLC-RI Method [7] | GC-FID Method [8] |

|---|---|---|

| Linearity Range | 30-70 µg/mL | 0.3-0.9 mg/mL |

| Correlation Coefficient (r²) | >0.999 | >0.998 |

| Precision (RSD%) | <0.40% | <1.071% |

| Accuracy (% Recovery) | 100.4% | 98-102% |

| LOD | 0.76 µg/mL | ~0.1 µg/mL |

| LOQ | 2.31 µg/mL | ~0.3 µg/mL |

| Robustness | Stable to minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±5%) | Stable to minor temperature and flow variations |

Detection Techniques for Menthol

- Refractive Index (RI) Detection: Suitable for HPLC analysis of menthol lacking chromophores. Provides adequate sensitivity for quality control applications [7].

- UV Detection after Derivatization: Employed with pre-column derivatization using chromophore-containing reagents like (R)-α-hydroxy-4-methylbenzeneacetic acid, enabling detection at 265 nm [2].

- Flame Ionization Detection (FID): Standard detection for GC analysis of menthol. Offers excellent sensitivity and wide linear dynamic range [8].

- Mass Spectrometric Detection: Provides definitive identification through characteristic fragmentation patterns (m/z 81, 95, 123, 138) and enables confirmation of isomer identity [1].

Industrial Applications and Scale-Up

Industrial Production Process

The Symrise manufacturing process exemplifies industrial-scale l-menthol production:

- Hydrogenation: Thymol is hydrogenated to produce a crude mixture containing all eight menthol isomers [6].

- Distillation: d/l-Menthol is separated from other isomers (neomenthol, isomenthol) based on boiling point differences [6].

- Crystallization Resolution: The racemic d/l-menthol undergoes selective crystallization to isolate pure l-menthol, while the undesired d-menthol is recycled [6].

- Purification: Final purification yields pharmaceutical-grade l-menthol that is chemically identical to natural menthol [6].

Sensory and Commercial Considerations

Sensory analysis reveals significant differences between menthol isomers:

- l-Menthol exhibits a pleasant, sweet, mint-like odor with distinct freshness [3].

- d-Menthol and other isomers often contain negative odor characteristics such as musty, herbal, or earthy aromas [3] [1].

- Detection Thresholds: l-Menthol (5.166 mg/L) and d-Menthol (4.734 mg/L) have the lowest detection thresholds among the isomers, highlighting their potency [3].

The presence or absence of (1S,3S,4R)-(+)-menthol serves as a key indicator for differentiating between natural and synthetic menthol sources, which is crucial for authenticity assessment and quality control [1].

Conclusion

The separation of this compound from its stereoisomers requires sophisticated analytical and processing techniques. While RP-HPLC with pre-column derivatization provides an excellent analytical solution for precise enantiomeric separation, diastereomeric crystallization remains the method of choice for industrial-scale production. The tandem GC-MS approach with chiral columns offers the most comprehensive analysis for resolving all eight stereoisomers simultaneously, making it invaluable for authentication and quality assurance programs. Selection of the appropriate separation methodology should be guided by the specific application requirements, scale of operation, and necessary purity specifications.

References

- 1. Botanical discrimination and classification of Mentha plants ... [sciencedirect.com]

- 2. Enhanced enantioselective separation of racemic menthol ... [sciencedirect.com]

- 3. Decoding the Molecular Mechanisms of Menthol Isomer ... [pmc.ncbi.nlm.nih.gov]

- 4. Menthyl esterification allows chiral resolution for the ... [pmc.ncbi.nlm.nih.gov]

- 5. Separating optically pure d-l-isomers of menthol ... [patents.google.com]

- 6. Synthesizing l- Menthol - Symrise [symrise.com]

- 7. Sensitive and selective method for the analysis of menthol... [journals.lww.com]

- 8. GC Method Validation for the Analysis of Menthol in ... [pmc.ncbi.nlm.nih.gov]

encapsulation of (+)-menthol using cyclodextrins

Introduction

(+)-Menthol is a widely used compound in pharmaceuticals, food, and cosmetics due to its characteristic cooling sensation and aroma. However, its application is limited by high volatility, low water solubility, and poor thermal stability [1] [2]. Encapsulation via cyclodextrin inclusion complexation effectively addresses these challenges. Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic internal cavity and hydrophilic exterior, enabling them to form non-covalent inclusion complexes with menthol, thereby enhancing its stability and aqueous solubility [3].

Protocol for Menthol-Cyclodextrin Inclusion Complex Preparation

Co-precipitation Method

This is a common and effective method for laboratory-scale preparation of inclusion complexes [4].

- Materials: this compound (>99%), α-Cyclodextrin (α-CD), β-Cyclodextrin (β-CD), γ-Cyclodextrin (γ-CD), Hydroxypropyl-β-Cyclodextrin (HPβCD), Hydroxypropyl-γ-Cyclodextrin (HPγCD), Deionized Water.

- Procedure:

- Prepare a saturated aqueous solution of the selected cyclodextrin (e.g., 160% w/v for HPβCD and HPγCD [3]).

- Dissolve an equimolar amount of this compound in a minimal volume of a volatile organic solvent (e.g., ethanol).

- Slowly add the menthol solution to the cyclodextrin solution with constant stirring (e.g., 500 rpm) at a controlled temperature (e.g., 40-50°C) for a defined period (e.g., 4-6 hours) to facilitate complexation.

- After the solution cools to room temperature, refrigerate it (e.g., 4°C) for 24 hours to promote precipitation.

- Collect the resulting precipitate by filtration or centrifugation.

- Wash the solid complex with a small amount of cold water or solvent to remove any uncomplexed menthol.

- Dry the product to a constant weight in a vacuum oven or desiccator at room temperature [4] [2].

Electrospinning for Nanofiber-Based Complexes

This advanced technique produces polymer-free, fast-dissolving nanofibrous webs with high menthol loading [3].

- Materials: Hydroxypropyl-cyclodextrins (HPβCD, HPγCD), this compound, Deionized Water.

- Procedure:

- Prepare a highly concentrated aqueous solution (160% w/v) of the menthol/HPβCD or menthol/HPγCD inclusion complex at a 1:1 molar ratio.

- Load the solution into a syringe equipped with a metallic needle.

- Apply a high voltage (e.g., 15-25 kV) to the needle, with a fixed distance (e.g., 10-15 cm) between the needle tip and the grounded collector.

- Control the flow rate of the solution (e.g., 1.0-2.0 mL/h) using a syringe pump.

- Collect the resulting nanofibrous web, which appears as a self-standing, white non-woven mat, on the collector [3].

The following workflow summarizes the key preparation paths:

Analytical Techniques for Characterization

Phase Solubility Studies

This method determines the stability constant (K~s~) of the complex and confirms the stoichiometry [3] [5].

- Protocol: Prepare an excess amount of menthol in a series of aqueous solutions containing increasing concentrations of cyclodextrin. Agitate the suspensions at a constant temperature until equilibrium is reached. Centrifuge and analyze the supernatant to determine the concentration of dissolved menthol (e.g., via GC-MS or HPLC). A plot of menthol solubility vs. CD concentration that is linear (A~L~-type) indicates 1:1 complex formation. The stability constant K~s~ (M⁻¹) is calculated from the slope of the linear phase-solubility diagram [3] [5].

Encapsulation Efficiency (EE) and Loading Efficiency (LE)

- Protocol (GC-MS): Accurately weigh a sample of the inclusion complex. Dissolve it in a suitable solvent (e.g., water or DMSO) and analyze the menthol content using Gas Chromatography-Mass Spectrometry (GC-MS). A calibration curve with known concentrations of pure menthol is required for quantification [4].

- Encapsulation Efficiency (EE%) = (Mass of encapsulated menthol / Initial mass of menthol) × 100%

- Loading Efficiency (LE%) = (Mass of encapsulated menthol / Total mass of inclusion complex) × 100%

Structural and Thermal Characterization

- Fourier-Transform Infrared Spectroscopy (FTIR): Analyze in transmittance mode using KBr pellets. Successful complexation is indicated by shifts in or changes to the characteristic absorption peaks of menthol [4] [2].

- X-Ray Diffraction (XRD): Compare the diffraction patterns of the pure components, their physical mixture, and the inclusion complex. The formation of a new, distinct crystalline phase indicates successful complexation [4] [2].

- Thermogravimetric Analysis (TGA): Subject samples to a controlled temperature ramp under an inert atmosphere. The inclusion complex will show a delayed and higher temperature for menthol release compared to free menthol or a physical mixture, demonstrating improved thermal stability [4] [2].

Key Performance Data and Comparisons

Performance of Different Cyclodextrin Types

Table 1: Comparison of encapsulation performance and stability for different natural cyclodextrins with menthol.

| Cyclodextrin Type | Encapsulation Efficiency (EE%) | Binding Free Energy (ΔG~bind~) | Inclusion Complex Stability | Key Findings |

|---|---|---|---|---|

| β-CD | 36.54% [6] | -7.27 kcal/mol [6] | Excellent | Highest EE and most stable complex according to experiments and simulation [6] [4]. |

| γ-CD | 33.35% [6] | Not Reported | Good | Forms a stable complex, but less so than β-CD [6] [4]. |

| α-CD | Unable to form complex [6] | +2.59 kcal/mol [6] | Unstable | Cavity too small for stable menthol encapsulation [6]. |

Properties of Modified Cyclodextrins and Nanofibers

Table 2: Properties of menthol inclusion complexes with modified cyclodextrins and electrospun nanofibers.

| System / Parameter | Result / Value | Significance / Implication |

|---|---|---|

| HPβCD & HPγCD Stability Constant (K~s~) | AL-type phase solubility diagram [3] | Confirms 1:1 M ratio inclusion complex formation [3]. |

| Electrospun Menthol/HPβCD-IC Nanofibers | Polymer-free, high menthol loading (10-15% w/w) [3] | Creates fast-dissolving, edible nanofibrous webs suitable for food/pharma [3]. |

| Thermal Stability (β-CD IC) | Max release at ~267.5°C vs. ~120°C for free menthol [2] | Dramatic improvement in thermal stability, enabling high-temperature processing [2]. |

| Commercial Menthol-CD Complex | Menthol content ≥7.7%; Solubility ≥55.1% (25°C) [1] | Provides benchmark for industry product specifications [1]. |

The data from these tables can be synthesized into a decision-making guide for cyclodextrin selection, as illustrated below:

Application Notes for Researchers

- Cyclodextrin Selection: β-CD is the most cost-effective and efficient natural cyclodextrin for menthol encapsulation. If higher aqueous solubility is required, modified cyclodextrins like HPβCD are recommended [6] [3].

- Stability Constant (K~s~) Determination: For volatile guests like menthol, Static Headspace-Gas Chromatography (SH-GC) is a highly suitable method for determining the formation constant without requiring a calibration curve [5].

- Molecular Simulation as a Screening Tool: Molecular dynamics (MD) simulation has shown a high degree of consistency with experimental results for predicting the stability of menthol/CD complexes. It can serve as an efficient, computational pre-screening method to reduce laboratory workload [6] [4].

- Handling and Storage: The resulting inclusion complexes, especially in powder form, should be stored in tightly sealed containers away from heat and direct light to maintain long-term stability [1].

References

- 1. Menthol-Cyclodextrin-Complex [alfachemic.com]

- 2. (-)-Menthol-β-cyclodextrin inclusion complex production and... [reference-global.com]

- 3. Menthol/cyclodextrin inclusion complex nanofibers [sciencedirect.com]

- 4. by Natural Encapsulation -Comparison... of Menthol Cyclodextrins [papers.ssrn.com]

- 5. Characterization of Cyclodextrin/Volatile Inclusion ... [pmc.ncbi.nlm.nih.gov]

- 6. by Encapsulation -comparison between... of menthol cyclodextrins [pubmed.ncbi.nlm.nih.gov]

Comprehensive Guide to Force Field Parameterization for (+)-Menthol Molecular Dynamics Simulations

Introduction to Force Fields in Molecular Dynamics

In the context of chemistry and molecular modeling, a force field refers to the computational model and parameter sets used to calculate the potential energy of a system of atoms and molecules. These interatomic potentials describe the forces between atoms within molecules or between molecules, forming the foundation for molecular dynamics (MD) simulations and Monte Carlo simulations. The force field encompasses both the functional form of the potential energy equation and the parameter sets that populate this equation, with parameters typically derived from laboratory experiments, quantum mechanical calculations, or a combination of both approaches [1].

For molecular systems, the total potential energy in a typical additive force field includes both bonded and non-bonded interaction terms. The basic functional form can be represented as:

[ E_{\text{total}} = E_{\text{bonded}} + E_{\text{nonbonded}} ]

Where:

- ( E_{\text{bonded}} = E_{\text{bond}} + E_{\text{angle}} + E_{\text{dihedral}} )

- ( E_{\text{nonbonded}} = E_{\text{electrostatic}} + E_{\text{van der Waals}} ) [1]

The accurate parameterization of force fields for specific molecules like menthol (1-methyl-4-(1-methylethyl)cyclohexan-3-ol) is particularly important because this cyclic terpene alcohol possesses three centers of asymmetry and exhibits various biological properties that make it valuable for medical, cosmetological, and pharmaceutical applications. Menthol serves as a precursor in organic synthesis and as a component in menthol-substituted ionic liquids (ILs) that demonstrate promising antimicrobial and antielectrostatic properties [2]. Despite its widespread use, earlier MD simulations of menthol or menthol derivatives relied on default parameters designed generally for hydrocarbons or alcohols rather than parameters specifically validated for the menthol molecule [2].

Available Force Fields for Menthol Simulations

Specialized Menthol Force Fields

OPLS-AA Compatible Menthol Force Field: Jasik and Szefczyk (2016) developed and validated a force field specifically designed for menthol simulations while maintaining full compatibility with the OPLS-AA (Optimized Potentials for Liquid Simulations All-Atom) force field. This parameterization involved careful refinement of partial atomic charges, optimization of Lennard-Jones parameters, and recalculation of dihedral angle parameters needed to reproduce quantum energy profiles. The parameterization strategy employed an iterative process of creating force field parameter sets, testing them by calculating physicochemical properties of liquid menthol, and tuning the parameters to improve accuracy [2].

The validation of this specialized menthol force field demonstrated accurate reproduction of various experimentally determined physicochemical properties, including density, surface tension, enthalpy of vaporization, and shear viscosity across different temperatures. The force field was proven to be fully compatible with the OPLS-AA force field, allowing for its application in heterogeneous systems containing menthol alongside other molecules parameterized with OPLS-AA [2].

Transferable Force Fields

For researchers requiring force fields for menthol in conjunction with other molecules, particularly in pharmaceutical applications, several transferable force fields are available:

CHARMM General Force Field (CGenFF): Developed for drug-like molecules and compatible with CHARMM36 additive biomolecular force field, providing parameters for a wide range of chemical entities [3].

General AMBER Force Field (GAFF): Widely used for small organic molecules, with parameters accessible through the AnteChamber software package [3].

OPLS-AA and OPLS3: Originally parameterized for organic liquids and peptides, with continuous improvements to include broader chemical coverage [3].

Table 1: Comparison of Force Fields Suitable for Menthol Simulations

| Force Field | Type | Compatibility | Parameterization Method | Best Use Cases |

|---|---|---|---|---|

| OPLS-AA Menthol | Component-specific | OPLS-AA | Targeted optimization for menthol | Pure menthol systems, accurate physicochemical properties |

| CGenFF | Transferable | CHARMM | Transferable from model compounds | Drug-like molecules, biomolecular systems |

| GAFF | Transferable | AMBER | Automated parameterization | Organic molecules, drug discovery |

| OPLS-AA/OPLS3 | Transferable | OPLS | Liquid state properties | Organic molecules, pharmaceutical applications |

Parameterization Protocol for Menthol Force Field

Workflow Overview

The development of an accurate force field for menthol requires a systematic approach to parameter optimization and validation. The following workflow diagram illustrates the key stages in this process:

Quantum Mechanical Calculations and Dihedral Optimization

The parameterization process begins with quantum mechanical calculations to determine accurate energy profiles for key molecular motions. For menthol, special attention must be paid to the isopropyl and hydroxyl groups, which significantly influence its conformational flexibility. During this procedure:

- The respective dihedral angle is stepped by 10° increments through the 0–360° range

- RHF/6-31G(d) energy is calculated for each conformer while keeping the rest of the molecule fixed

- Fourier coefficients are optimized to minimize the difference between quantum mechanical energy and force field energy using the equation:

[ {\sum}a\left(\varDelta {E}{ff}(a)-\varDelta {E}_{QM}(a)\right)= \min ]

where ( \alpha = 0, 10, 20, ..., 360 ); ( E_{QM} ) is the energy calculated at RHF level, and ( E_{ff} ) is the sum of intramolecular terms—Coulomb and van der Waals intramolecular interaction and the optimized dihedral term [2].

Partial Atomic Charge Assignment

The assignment of partial atomic charges represents a critical step in force field development, as these charges dominantly influence electrostatic interactions. For the menthol force field:

- Atomic charges can be derived using various protocols, including fitting to the molecular electrostatic potential or employing RESP (Restrained ElectroStatic Potential) calculations at the MP2/6-31G* level [4]

- Charge assignment often incorporates heuristic approaches to ensure physical realism and transferability

- The choice of charge derivation method significantly impacts the accuracy of electrostatic interaction representation, particularly for the polar hydroxyl group in menthol

Lennard-Jones Parameter Optimization

The van der Waals interactions in the menthol force field are typically described using the Lennard-Jones 6-12 potential, which models electronic repulsion and dispersive interactions. The LJ potential has the form:

[ E_{\text{vdW}} = \sum \epsilon_{ij} \left[ \left( \frac{R_{\text{min},ij}}{r_{ij}} \right)^{12} - 2 \left( \frac{R_{\text{min},ij}}{r_{ij}} \right)^6 \right] ]

Where ( \epsilon_{ij} ) is the well depth, ( R_{\text{min},ij} ) is the radius where the LJ energy is minimum, and ( r_{ij} ) is the distance between atoms i and j [2] [3]. The LJ parameters for menthol are optimized to reproduce experimental condensed-phase properties, with special attention to balancing interactions between the hydrocarbon regions and the polar hydroxyl group.

Validation Methods and Protocols

Computational Setup for Validation Simulations

To validate the optimized menthol force field, comprehensive MD simulations must be performed to calculate a variety of physicochemical properties. The standard protocol includes:

- System Construction: Create an initial molecular system with approximately 219 menthol molecules randomly inserted into a simulation box with periodic boundary conditions [2]

- Energy Minimization: Use the steepest-descent method to optimize system geometry until all forces are below 200 kJ mol⁻¹ nm⁻² [2]

- Equilibration: Perform preliminary equilibration using Berendsen's thermostat and barostat for 1 ns, followed by production runs with Nosé-Hoover thermostat and Parrinello-Rahman barostat [2]

- Simulation Parameters: Apply a time step of 1 fs with all bonds constrained using the LINCS algorithm, calculating short-range Coulomb and van der Waals interactions within 1.0 nm cut-offs [2]

Property Calculation Methods

Table 2: Protocols for Calculating Physicochemical Properties in Menthol Validation

| Property | Ensemble | Simulation Time | Calculation Method | Experimental Reference |

|---|---|---|---|---|

| Density | NPT | 10 ns | Direct averaging of box dimensions | Experimental densities at different temperatures [23,24] |

| Surface Tension | NVT | 100 ns | Pressure tensor components: ( \gamma = 0.5\cdot L_z \left( \langle P_{zz} \rangle - \frac{\langle P_{xx} \rangle - \langle P_{yy} \rangle }{2} \right) ) | Experimental surface tension values [23] |

| Enthalpy of Vaporization | NVT (gas and liquid) | 10-100 ns | ( \Delta H_{\text{vap}} = E(g) - E(l) + RT ) | Experimental enthalpies of vaporization [27] |

| Shear Viscosity | NVT | 10 ns | Non-equilibrium periodic perturbation method | Experimental viscosity measurements |

For low-temperature density calculations (293 K and 298 K), special sampling techniques are required to adequately sample configuration space. The recommended protocol involves:

- First performing a 10 ns NPT simulation at elevated temperature (473 K)

- Selecting ten evenly spaced snapshots from the trajectory

- Using these snapshots to initialize simulations at the target low temperature

- Averaging density over the ten independent simulations [2]

Experimental Comparison and Validation Targets

The optimized menthol force field should reproduce key experimental properties within acceptable error margins. Successful parameterization typically achieves:

- Density: Agreement within 1-2% of experimental values across temperatures from 293K to 353K

- Surface tension: Reproduction within 5% of experimental measurements

- Enthalpy of vaporization: Accuracy within 2-3 kJ/mol of experimental values

- Shear viscosity: Correct temperature dependence and magnitude matching experimental observations

Uncertainties in calculated properties should be estimated by dividing the production run into appropriate blocks (200 ps for 10 ns simulations, 2000 ps for 100 ns simulations) and calculating averages and standard deviations for these blocks [2].

Advanced Applications and Specialized Protocols

Menthol in Skin Permeation Studies

Molecular dynamics simulations have been employed to investigate the penetration enhancement mechanism of menthol in transdermal drug delivery. These studies provide insights at the molecular level on how menthol interacts with skin lipids to facilitate drug permeation:

- System Setup: Create models of the stratum corneum (SC) lipid matrix consisting of ceramides, cholesterol, and free fatty acids in appropriate molar ratios (typically 1:1:1 to 1:0.5:0.5) [5]

- Menthol Incorporation: Introduce menthol molecules at varying concentrations within the SC lipid model

- Analysis Methods: Calculate potential of mean force (PMF) profiles for drug permeation with and without menthol present

- Key Findings: Simulations reveal that menthol fluidizes SC lipids and reduces the central energy barrier for quercetin penetration, providing mechanistic insights into its enhancement properties [6]

Menthol-Based Deep Eutectic Solvents

Menthol forms hydrophobic deep eutectic solvents (DES) with fatty acids derived from coconut oil, which have applications in green chemistry and extraction processes. The simulation protocol for these systems includes:

- System Preparation: Create binary mixtures of menthol with fatty acids (caprylic acid, decanoic acid, lauric acid) at varying molar percentages using tools like PACKMOL [4]

- Parameterization: Derive force field parameters and partial atomic charges for fatty acids using quantum calculations at the MP2/6-31G* level with RESP fitting [4]

- Analysis Methods:

- Radial distribution functions (RDFs) to characterize intermolecular interactions

- Angular distribution functions (ADFs) to determine hydrogen bonding geometries

- Spatial distribution functions (SDFs) to visualize three-dimensional organization

- Mean square displacement (MSD) calculations to determine diffusion coefficients [4]

These simulations have identified strong hydrogen bond interactions between oxygen atoms of fatty acids and hydrogen atoms of menthol at distances of 2-3 Å and angles of 130-180°, explaining the formation and properties of these eutectic mixtures [4].

Future Directions: Polarizable Force Fields

While current menthol force fields are primarily additive (non-polarizable), recent advances in polarizable force fields offer potential improvements for systems where electronic polarization response is important:

- Drude Oscillator Model: Incorporates explicit polarization by attaching a charged virtual particle to each atom via a harmonic spring [3]

- Benefits: Better representation of electrostatic properties in different environments, improved treatment of intermolecular interactions, and more accurate modeling of molecular systems at interfaces [3]

- Applications: Particularly valuable for simulating menthol in heterogeneous environments, such as during lipid membrane permeation or in mixed solvent systems

Conclusion

The parameterization and optimization of force fields for (+)-menthol molecular dynamics simulations requires careful attention to dihedral parameters, partial atomic charges, and Lennard-Jones interactions. The specialized OPLS-AA compatible menthol force field developed by Jasik and Szefczyk (2016) provides accurate reproduction of experimental physicochemical properties, including density, surface tension, enthalpy of vaporization, and shear viscosity. For researchers studying menthol in complex systems, transferable force fields like CGenFF and GAFF offer alternatives with broader chemical coverage, though potentially with reduced accuracy for specific menthol properties. Validation protocols must include calculation of multiple thermodynamic and kinetic properties with comparison to experimental data. As MD simulations continue to advance, incorporating polarizable force fields may provide further improvements in modeling menthol across diverse biological and chemical environments.

References

- 1. Force field (chemistry) [en.wikipedia.org]

- 2. Parameterization and optimization of the menthol force ... [link.springer.com]

- 3. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and dynamic properties of eutectic mixtures ... [nature.com]

- 5. Using molecular simulation to understand the skin barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Parameterization and optimization of the menthol force field for ... [semanticscholar.org]

Application Notes: Molecular Dynamics Simulation of Menthol

Molecular dynamics (MD) simulation is a powerful tool for investigating the physicochemical properties and biological interactions of menthol at the atomic level. These notes consolidate methodologies from recent research for researchers aiming to study menthol and its derivatives.

Force Field Parameterization

A critical first step is selecting an accurate force field. General force fields may not adequately capture menthol's specific properties, so parameter optimization is often necessary.

- Optimization Strategy: A proven strategy involves creating parameter sets and iteratively tuning them by calculating physicochemical properties of liquid menthol (e.g., density, enthalpy of vaporization) and comparing them against experimental data to improve accuracy [1].

- Key Parameters to Optimize [1]:

- Lennard-Jones (LJ) parameters (ε and σ) for van der Waals interactions.

- Partial atomic charges for electrostatic interactions.

- Dihedral angle parameters, particularly for the rotation of the isopropyl and hydroxyl groups, should be optimized to reproduce quantum mechanical (QM) energy profiles. This is done by stepping the dihedral angle and minimizing the difference between the force field and QM-calculated energies.

- Validation: The optimized force field should be validated by reliably reproducing a variety of experimental properties [1] [2]. The table below summarizes key validation properties and methods.

Table 1: Key Properties for Force Field Validation

| Property | Calculation Method | Comparison with Experiment |

|---|---|---|

| Density (ρ) | Average from 10 ns NPT simulation at different temperatures [1]. | Compared to experimental data at corresponding temperatures [1]. |

| Enthalpy of Vaporization (ΔHvap) | Calculated from energy differences between gas and liquid phases using 100 ns (gas) and 10 ns (liquid) NVT simulations [1]. | Compared to experimental enthalpies of vaporization [1]. |

| Surface Tension (γ) | Calculated from the pressure tensor components during a 100 ns NVT simulation of an elongated box creating a liquid-vacuum interface [1]. | Compared to experimental surface tension values [1]. |

| Shear Viscosity (η) | Calculated using non-equilibrium periodic perturbation methods or similar approaches [1]. | Compared to experimental viscosity data [1]. |

| Solvation/Partition Free Energy | Calculated using alchemical free energy perturbation (FEP) simulations in water, octanol, and dodecane [2]. | Used to validate parameters by comparing calculated partition coefficients with experimental data (e.g., water/octanol) [2]. |

System Setup and Simulation Workflow

The following diagram outlines a general MD simulation workflow adapted for a menthol system, based on common procedures in the cited research [3] [1] [2].

Workflow Overview:

- System Construction: Use tools like PACKMOL [3] or CHARMM-GUI [2] to build the initial system. For pure menthol, one study used a system of 219 molecules [1]. For mixed systems, such as hydrophobic deep eutectic solvents, boxes with menthol and fatty acids (e.g., Caprylic acid) in specific molar ratios are constructed [3].

- Simulation Parameters: Common settings include [3] [1] [2]:

- Software: NAMD [3] [2] or GROMACS [1].

- Temperature Coupling: Nosé-Hoover thermostat [3] [1].

- Pressure Coupling: Parrinello-Rahman barostat [3] [1].

- Electrostatics: Particle Mesh Ewald (PME) method [3] [2].

- Van der Waals: Lennard-Jones potential with a cutoff (e.g., 1.0 to 1.2 nm) [3] [1].

- Constraints: LINCS algorithm for bonds [1].

- Timestep: 1-2 fs [3] [1].

- Membrane Permeation Studies: To study menthol's interaction with lipid bilayers (e.g., a POPC bilayer), methods like umbrella sampling (to construct the free energy profile) and flooding simulations (to study partitioning and preferred orientation) can be employed [2].

Analysis Techniques

The properties you calculate will depend on your research question. The table below lists common analyses used in menthol studies.

Table 2: Common Analysis Methods for Menthol MD Simulations

| Analysis Type | Property Investigated | Method / Tool |

|---|---|---|

| Structural | Hydrogen bonding, local structure | Radial distribution functions (RDFs), combined distribution functions (CDFs), spatial distribution functions (SDFs) [3]. |

| Dynamical | Molecular mobility, diffusivity | Mean square displacement (MSD) and self-diffusion coefficients [3]. |

| Energetic | Binding modes to proteins (e.g., nAChR, olfactory receptors) | Molecular docking, flooding simulations, and analysis of interaction forces (hydrogen bonds, hydrophobic interactions) [4] [2]. |

| Thermodynamic | Partitioning, solvation free energy | Alchemical Free Energy Perturbation (FEP) [2]. |

Important Considerations for (+)-Menthol

- Stereochemistry: The studies reviewed primarily focus on the naturally prevalent (-)-menthol (also referred to as L-menthol) [4] [2]. When setting up your simulation, it is crucial to use the correct molecular structure file for the This compound (D-menthol) enantiomer to ensure accurate results.

- Application Context: The parameters and protocols can be applied to study this compound in various contexts, including its olfactory perception (docking to olfactory receptors like OR8B8 and OR8B12) [4], its role as a negative allosteric modulator of receptors like the human α4β2 nAChR [2], and its behavior in hydrophobic deep eutectic solvents [3].

References

- 1. Parameterization and optimization of the menthol force ... [link.springer.com]

- 2. Menthol Binding to the Human α4β2 Nicotinic Acetylcholine ... [pmc.ncbi.nlm.nih.gov]

- 3. Structural and dynamic properties of eutectic mixtures ... [nature.com]

- 4. Decoding the Molecular Mechanisms of Menthol Isomer ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: (+)-Menthol in Advanced Drug Delivery Systems

Introduction to (+)-Menthol in Pharmaceutical Applications

This compound, a cyclic monoterpene alcohol, has emerged as a versatile pharmaceutical excipient with significant potential in advanced drug delivery systems. While naturally occurring L-menthol is widely recognized for its cooling and analgesic properties, the (+)-enantiomer offers distinct chemical characteristics that can be exploited for specialized pharmaceutical applications. Recent research has demonstrated that menthol and its derivatives exhibit diverse biological activities including analgesic, anti-inflammatory, antibacterial, neuroprotective, and anticancer effects, making them valuable components in drug development [1] [2]. The chemical modification of menthol through processes such as esterification and amination further enhances these activities, expanding its potential applications in drug development, agriculture, and food preservation [1].

The significance of this compound in drug delivery stems from its unique physicochemical properties and multifaceted mechanisms of action. As a permeation enhancer, this compound improves drug penetration across biological barriers, including the skin and mucosal membranes. Its ability to modulate membrane fluidity and interact with transient receptor potential (TRP) channels, particularly TRPM8, provides a scientific basis for its application in enhancing drug delivery [1] [3]. This document provides comprehensive application notes and detailed experimental protocols to guide researchers and pharmaceutical scientists in leveraging this compound for optimizing drug delivery systems.

Mechanistic Insights: How this compound Enhances Drug Delivery

Molecular Mechanisms of Action

This compound enhances drug delivery through several interconnected biological mechanisms that facilitate improved drug permeation across biological barriers:

TRPM8 Receptor Activation: this compound produces analgesic effects by activating the TRPM8 receptor, which is responsible for cold sensation and pain transduction [1] [3]. Studies have demonstrated that structural modifications of menthol can enhance this activity, with certain derivatives like WS-12 showing six-fold increases in potency and two-fold improvements in efficacy compared to unmodified menthol [1]. The hexacyclic ring structure and N-alkylcarbonyl side chains in menthol derivatives are particularly critical for high selectivity and potency in TRPM8 activation without affecting other thermo-TRP channels [1].

Stratum Corneum Modification: In transdermal delivery, this compound acts as a penetration enhancer by altering the barrier properties of the outermost skin layer, the stratum corneum [4]. Research has shown that incorporating 2% L-menthol in transdermal formulations can enhance the percutaneous absorption of drugs, with the area under the curve (AUC) increasing approximately two-fold compared to formulations without menthol [4]. This enhancement is attributed to menthol's ability to disrupt lipid packing and increase membrane fluidity.

Endocytic Pathway Enhancement: For nanocarrier systems, this compound enhances cellular uptake through energy-dependent endocytosis. Evidence for this mechanism comes from experiments conducted at low temperature (4°C), which inhibits energy-dependent processes and consequently attenuates the enhancing effect of menthol on nanoparticle penetration [4]. This suggests that menthol facilitates the active cellular uptake of drug carriers rather than merely passive diffusion.

Structure-Activity Relationship (SAR) Considerations

The pharmacological effects of this compound and its derivatives are closely linked to their chemical structures [1]. Understanding the structure-activity relationship (SAR) is crucial for optimizing their efficacy in drug delivery applications:

Hydroxyl Group Modifications: Esterification at the C3 hydroxyl group with aromatic and aliphatic carboxylic acids (e.g., acetyl chloride or benzoyl chloride) produces derivatives such as menthyl acetate and menthyl benzoate, which exhibit enhanced anti-inflammatory and antimicrobial activities [1]. These derivatives demonstrate binding affinities 1.2-1.5 times stronger than reference drugs for antimicrobial activity and up to 1.3 times stronger for anti-inflammatory activity [1].

Halogen Incorporation: Introduction of chlorine atoms at C8 or C9 positions, as in menthyl chloroacetate, increases lipophilicity and enhances interactions with microbial targets, significantly improving insecticidal and antibacterial efficacy [1]. However, excessive halogen substitution may reduce activity, indicating the need for balanced molecular design [1].

Ring Structure Modifications: Derivatives featuring hexacyclic ring structures demonstrate superior TRPM8 receptor activation and enhanced analgesic effects. For instance, WS-12 contains a critical hexacyclic ring and N-alkylcarbonyl groups that enhance binding affinity and specificity for TRPM8 receptors [1].

The following diagram illustrates the primary mechanisms through which this compound enhances drug delivery:

Formulation Strategies and Applications

Transdermal and Topical Delivery Systems

This compound has demonstrated significant potential in enhancing transdermal drug delivery by improving penetration across the stratum corneum, the primary barrier of the skin. Various formulation approaches have been developed to leverage this capability:

Nanoparticle-Enhanced Formulations: Research has shown that combining L-menthol with solid nanoparticles (SNPs) significantly enhances skin penetration. In a study with indomethacin (IMC), formulations containing 1% IMC nanoparticles with 5% 2-hydroxypropyl-β-cyclodextrin and 0.5% methylcellulose were prepared using the bead mill method. When combined with 2% L-menthol (N-IMC/MT gel), these formulations demonstrated two-fold higher percutaneous absorption (AUC) compared to formulations without menthol [4]. The particle sizes in these formulations ranged between 50-200 nm, ideal for skin penetration without aggregation [4].

Menthosomes for Antifungal Delivery: Novel ultra-deformable vesicular systems known as menthosomes have been developed for enhanced skin penetration of antifungal drugs. Ketoconazole-loaded menthosomes prepared using a thin-film evaporation and hydration technique exhibited optimal characteristics with a vesicle size of 107.6 nm, polydispersity index (PDI) of 0.248, entrapment efficiency of 76.9%, and zeta potential of -33.7 mV [5]. These formulations demonstrated enhanced skin permeation and superior antifungal efficacy against Candida albicans compared to conventional formulations [5].

Enhanced Analgesic Formulations: Structural modifications of menthol have yielded derivatives with significantly improved analgesic properties. Compounds such as CPS-368, CPS-369, CPS-125, WS-5, and WS-12 have demonstrated up to six-fold increases in potency and two-fold improvements in efficacy in TRPM8 receptor activation compared to unmodified menthol [1]. These derivatives feature hexacyclic ring structures and N-alkylcarbonyl side chains that are critical for their enhanced activity [1].

Controlled-Release and Targeted Delivery Systems

Beyond enhancing permeation, this compound contributes to the development of controlled-release formulations and targeted delivery systems:

Multiparticulate Formulations: Enteric-coated multiparticulate systems containing L-menthol have been developed for gastrointestinal targeting. These formulations typically consist of a core containing L-menthol (1-30% by weight), one or more pharmaceutical excipients, a subcoat, and an enteric coating [6]. The subcoat, often comprising materials such as hydroxypropyl methylcellulose (HPMC), provides a barrier that protects the active ingredient during processing and storage, while the enteric coating ensures targeted release in the intestinal region rather than the stomach [6].

Derivative-Based Delivery Systems: Various menthol derivatives offer customized release profiles for different pharmaceutical applications. Neo-menthol, characterized by greater stability and lower volatility compared to natural menthol, is ideal for controlled-release formulations in long-acting respiratory and dermatological treatments [7]. Similarly, menthol rice (a granulated or carrier-based form of menthol) is designed for slow-release applications in extended-release medications and transdermal patches, providing consistent menthol release over time to enhance patient compliance and therapeutic outcomes [7].

Table 1: Quantitative Enhancement Effects of this compound in Different Drug Delivery Systems

| Formulation Type | Drug Candidate | Menthol Concentration | Key Enhancement Results | References |

|---|---|---|---|---|

| Transdermal Gel (Nanoparticles) | Indomethacin | 2% L-menthol | 2-fold increase in percutaneous absorption (AUC); Particle size: 50-200 nm | [4] |

| Menthosomes | Ketoconazole | Incorporated in vesicle bilayer | Vesicle size: 107.6 nm; PDI: 0.248; Entrapment efficiency: 76.9%; Enhanced antifungal efficacy | [5] |

| TRPM8-Targeted Analgesics | Menthol derivatives (WS-12) | Structural optimization | 6-fold increase in potency; 2-fold improvement in efficacy; 40% enhancement in cooling/analgesic effects | [1] |

| Insecticidal Formulations | Menthol derivatives | Esterification at C3 position | 30-50% enhancement in insecticidal activity against Aedes aegypti and antibacterial effects | [1] |

Table 2: Physicochemical Properties of Selected this compound Derivatives for Pharmaceutical Applications

| Menthol Derivative | Key Structural Features | Pharmaceutical Advantages | Recommended Applications |

|---|---|---|---|

| WS-12 | Hexacyclic ring structure; N-alkylcarbonyl side chain | High TRPM8 selectivity; Enhanced analgesic potency (40% improvement) | Topical analgesics; Pain management patches |

| Menthyl Chloroacetate | Chlorine atom at C8/C9; Acetate group | Increased lipophilicity; Enhanced antibacterial efficacy (30-50% improvement) | Antimicrobial formulations; Insecticidal products |

| (-)-Menthol β-D-glycoside | Sugar molecule (β-D-glucose) conjugation | Enhanced cooling intensity (~70% increase); Improved water solubility | Oral care products; Skin cooling formulations |

| Neo-Menthol | Synthetic derivative; Reduced volatility | Greater stability; Controlled release properties | Long-acting respiratory drugs; Sustained-release topicals |

Experimental Protocols

Protocol 1: Formulation of Menthol-Enhanced Transdermal Nanoparticles

This protocol describes the preparation of transdermal formulations containing drug solid nanoparticles (SNPs) and L-menthol as a permeation enhancer, adapted from the method described by [4] with modifications for broader application.

Materials and Equipment

- Active Pharmaceutical Ingredient (API)

- L-menthol (pharmaceutical grade)

- 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

- Methylcellulose (viscosity: 400-1500 cP for 2% aqueous solution)

- Carbopol 934

- Bead mill (e.g., BeadBug Microtube Homogenizer)

- Franz diffusion cells

- Particle size analyzer (e.g., Nanosight LM10)

- Zeta potential analyzer

Procedure

Nanoparticle Preparation:

- Triturate 1% w/w API with 0.5% methylcellulose and 5% HP-β-CD using a bead mill homogenizer.

- Set the homogenization speed to 5,000 rpm and process for 30 minutes to achieve particle sizes of 50-200 nm.

- Confirm particle size distribution using dynamic light scattering or nanoparticle tracking analysis.

Gel Formulation:

- Disperse the milled nanoparticle mixture in deionized water containing 0.5% Carbopol 934.

- For menthol-containing formulations (N-API/MT gel), incorporate 2% L-menthol at this stage.

- Adjust the pH to 6.5-7.5 using triethanolamine to facilitate gel formation.

- Mix continuously using a magnetic stirrer at 500 rpm for 60 minutes until a homogeneous gel forms.

Quality Control Tests:

- Particle Size Analysis: Dilute the formulation 100-fold in deionized water and analyze using a nanoparticle tracking analyzer. Acceptable batches should have a mean particle size of 50-200 nm and PDI < 0.3.

- Zeta Potential: Measure using electrophoretic light scattering. Values should exceed ±20 mV for adequate physical stability.

- Drug Content: Determine using validated HPLC or UV-Vis methods. The drug content should be 90-110% of the labeled claim.

In Vitro Release Testing:

- Use Franz diffusion cells with a synthetic membrane (pore size: 0.45 μm).

- Apply 1 g of formulation to the donor compartment.

- Maintain receptor phase at 32°C with continuous stirring at 300 rpm.

- Sample at predetermined intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h) and analyze for drug content.

The following workflow diagram illustrates the key steps in formulating menthol-enhanced transdermal nanoparticles:

Protocol 2: Preparation of Menthosomes for Enhanced Skin Permeation

This protocol describes the formulation of ketoconazole-loaded menthosomes as a novel ultra-deformable vesicular system for enhanced antifungal drug delivery, based on the method optimized by [5] with modifications for broader applicability.

Materials and Equipment

- Ketoconazole (or alternative hydrophobic API)

- Menthol crystals (pharmaceutical grade)

- Soya lecithin (30% extra pure)

- Span 60

- Chloroform (HPLC grade)

- Ethanol (absolute)

- Phosphate buffer (0.1 M, pH 5.5)

- Rotary evaporator with vacuum pump

- Bath sonicator

- Probe sonicator (with temperature control)

Procedure

Thin Film Formation:

- Combine the following in a 250 mL round-bottom flask:

- Drug (ketoconazole): 50 mg

- Menthol crystals: 25 mg

- Span 60: 50 mg

- Soya lecithin: 100 mg

- Dissolve the mixture in 10 mL chloroform with stirring until completely dissolved.

- Evaporate the organic solvent using a rotary evaporator at 50°C with a rotation speed of 90 rpm under reduced pressure.

- Continue evaporation until a thin lipid film forms on the walls of the flask.

- Place the flask in a desiccator overnight to remove any residual solvent.

- Combine the following in a 250 mL round-bottom flask:

Hydration and Sonication:

- Hydrate the lipid film with 10 mL of a 4:1 mixture of phosphate buffer (0.1 M, pH 5.5) and ethanol solution.

- Use bath sonication for 15 minutes at 35°C to facilitate vesicle formation.